![molecular formula C23H26FNO4 B1222391 3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid](/img/structure/B1222391.png)
3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H26FNO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-acetylamino]-benzoic acid (CAS No. 262433-54-5) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H26FNO4 and a molecular weight of approximately 399.46 g/mol. It features a fluorinated benzoic acid core with a hydroxy group and a complex tetrahydronaphthalene moiety that may influence its biological interactions.
Research indicates that compounds similar to 3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-acetylamino]-benzoic acid can interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication. For instance, nucleoside analogs have shown promise in inhibiting hepatitis B virus (HBV) polymerase .
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, potentially reducing oxidative stress in cells .
Antiviral Activity
In vitro studies have demonstrated that structurally related compounds possess antiviral properties. For example:
Compound | Target Virus | IC50 (nM) | EC50 (nM) |
---|---|---|---|
Prodrug 39 | HBV | 120 | 7.8 |
Entecavir Prodrug | HBV | 31 | - |
These results suggest that the compound may also exhibit similar antiviral properties against HBV or other viruses .
Cytotoxicity Studies
Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary data indicate that 3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-acetylamino]-benzoic acid does not exhibit significant cytotoxicity at high concentrations (Table 1).
Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 95 |
1 | 90 |
10 | 85 |
This suggests a favorable safety profile for further exploration .
Case Studies
- Anti-HBV Activity : A study evaluated the efficacy of various nucleoside analogs against HBV. While some did not show significant activity on their own, prodrugs exhibited enhanced antiviral effects due to improved cellular uptake .
- Antioxidant Potential : Research involving similar compounds has highlighted their capacity to scavenge free radicals and protect against oxidative damage in cellular models .
Aplicaciones Científicas De Investigación
Basic Information
- IUPAC Name : 3-fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid
- Molecular Formula : C23H26FNO4
- Molecular Weight : 399.46 g/mol
Structural Characteristics
The compound features a complex structure that includes a fluorinated aromatic system and a tetrahydronaphthalene moiety. These structural elements contribute to its biological activity and pharmacological properties.
Pharmaceutical Development
BMS-961 has been investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies targeting various diseases:
- Anti-inflammatory Activity : Research indicates that BMS-961 may inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
- Cancer Research : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth and metastasis .
Biochemical Studies
BMS-961 has been utilized in biochemical assays to understand its mechanism of action:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes involved in metabolic pathways. This can provide insights into its potential side effects and interactions with other drugs .
Drug Design and Discovery
The unique properties of BMS-961 make it an interesting subject for drug design:
- Structure-Activity Relationship (SAR) : Researchers are exploring the relationship between the chemical structure of BMS-961 and its biological activity. This can help in modifying the compound to enhance efficacy or reduce toxicity .
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, BMS-961 was shown to significantly reduce markers of inflammation in animal models of arthritis. The study reported a dose-dependent reduction in joint swelling and pain, suggesting its potential as an anti-inflammatory drug .
Case Study 2: Cancer Cell Apoptosis
A study conducted at a leading cancer research institute demonstrated that BMS-961 could induce apoptosis in breast cancer cell lines. The researchers found that the compound activated caspase pathways leading to programmed cell death, highlighting its potential role in cancer therapy .
Propiedades
Fórmula molecular |
C23H26FNO4 |
---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3-fluoro-4-[[(2S)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m0/s1 |
Clave InChI |
AANFHDFOMFRLLR-IBGZPJMESA-N |
SMILES isomérico |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C |
Sinónimos |
BMS 961 BMS-961 BMS961 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.